molecular formula C4H7N3 B097956 1-Ethyl-1,2,4-triazole CAS No. 16778-70-4

1-Ethyl-1,2,4-triazole

Cat. No. B097956
CAS RN: 16778-70-4
M. Wt: 97.12 g/mol
InChI Key: FEOIYPLRWRCSMS-UHFFFAOYSA-N
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Description

1-Ethyl-1,2,4-triazole is a heterocyclic compound that is part of a broader class of 1,2,4-triazoles, which are known for their diverse range of biological activities and applications in various fields of chemistry. The 1,2,4-triazole moiety is a five-membered ring containing three nitrogen atoms, which can be substituted with various functional groups to yield compounds with different properties and activities .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the use of starting materials such as thiosemicarbazide, azides, and active methylene ketones. For instance, ethyl 2-(2-pyridylacetate) derivatives containing 1,2,4-triazole moieties were synthesized by linking a 2-pyridyl ring with different heterocyclic moieties, including 1,2,4-triazole . Another example is the synthesis of 1-aryl-5-trifluoromethyl-1,2,3-triazoles through a one-pot three-component reaction involving arylboronic acids, sodium azide, and active methylene ketones . These methods demonstrate the versatility of 1,2,4-triazole synthesis, allowing for the creation of a wide array of derivatives with potential biological activities .

Molecular Structure Analysis

The molecular structures of 1,2,4-triazole derivatives are often confirmed using techniques such as X-ray crystallography, NMR, and MS methods. For example, the molecular structure of certain ethyl 2-(2-pyridylacetate) derivatives was confirmed by X-ray crystallography . Additionally, quantum chemical calculations and spectral techniques have been used to characterize the molecular geometry, vibrational frequencies, and NMR chemical shift values of these compounds, providing detailed insights into their structural properties .

Chemical Reactions Analysis

1,2,4-Triazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The reactivity of these compounds can be influenced by the nature of the substituents attached to the triazole ring. For instance, the reaction mechanism of ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxylate was discussed in the context of its crystal structure . Moreover, the presence of substituents such as ethyl groups can lead to the formation of coordination compounds with interesting magnetic properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. These properties can be tailored by modifying the substituents on the triazole ring. For example, the solubility and stability of these compounds in different solvent media have been examined using theoretical methods . Additionally, the nonlinear optical properties of certain derivatives have been predicted to be greater than those of urea, indicating potential applications in the field of materials science .

Scientific Research Applications

Synthesis and Characterization

1-Ethyl-1,2,4-triazole and its derivatives have been synthesized and characterized in various studies. For instance, Tozkoparan et al. (2000) described the synthesis of triazole derivatives and evaluated their anti-inflammatory activity. Similarly, Özil et al. (2015) reported the microwave-promoted synthesis of 1,2,4-triazole derivatives with antimicrobial, anti-lipase, and antiurease activities. These studies highlight the compound's utility in creating new chemical entities with potential pharmacological applications European Journal of Medicinal Chemistry (Tozkoparan, B., Gökhan, N., Aktay, G., Yeşilada, E., & Ertan, M., 2000); Chemistry of Heterocyclic Compounds (Özil, M., Bodur, O., Ülker, S., & Kahveci, B., 2015).

Corrosion Inhibition

Triazole derivatives, including those similar to 1-Ethyl-1,2,4-triazole, have been studied for their role in corrosion inhibition. Sudheer and Quraishi (2013) investigated the effect of triazole derivatives on copper corrosion in hydrochloric acid medium, indicating the potential of these compounds in protecting metals against corrosion Corrosion Science (Sudheer & Quraishi, 2013).

Antimicrobial and Antitumor Activity

Several studies have focused on the antimicrobial and antitumor activities of 1,2,4-triazole derivatives. Strzelecka and Świątek (2021) highlighted the antibacterial properties of 1,2,4-triazoles, underlining their potential in addressing drug-resistant bacterial infections Pharmaceuticals (Strzelecka, M., & Świątek, P., 2021). Additionally, Demirbas and Uğurluoğlu (2004) discussed the synthesis of 1,2,4-triazole derivatives with significant antitumor activities, suggesting their application in cancer research Turkish Journal of Chemistry (Demirbas, N., & Uğurluoğlu, R., 2004).

properties

IUPAC Name

1-ethyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3/c1-2-7-4-5-3-6-7/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOIYPLRWRCSMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60333962
Record name 1-Ethyl-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-1,2,4-triazole

CAS RN

16778-70-4
Record name 1-Ethyl-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
M Gabryszewski, B Wieczorek - Spectroscopy Letters, 2000 - Taylor & Francis
The coordination compounds of 1-ethyl-1,2,4-triazole and 1-propyl-1,2,4-triazole with Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) were prepared and characterized on the basis of elemental …
Number of citations: 7 www.tandfonline.com
J Zaleski, M Gabryszewski, B Zarychta - … Crystallographica Section C …, 2005 - scripts.iucr.org
The copper(II) environments for tetrakis(1-ethyl-1,2,4-triazole)dinitratocopper(II), [Cu(NO3)2(C4H7N3)4], and tetrakis(1-propyl-1,2,4-triazole)dinitratocopper(II), [Cu(NO3)2(C5H9N3)4], …
Number of citations: 8 scripts.iucr.org
PG Bulger, IF Cottrell, CJ Cowden, AJ Davies… - Tetrahedron …, 2000 - Elsevier
The alkylation of 1,2,4-triazole with 4-nitrobenzyl halides and a variety of bases afforded the 1- and 4-alkylated isomers with a consistent regioselectivity of 90:10. Previously reported …
Number of citations: 60 www.sciencedirect.com
AI Kokorin, AS Polinskii, VS Pshezhetskii… - Polymer Science …, 1985 - Elsevier
The structure of the complexes of Cu(II) ions with poly-1-vinyl-1,2,4-triazole and poly-N-vinylimidazole and also with their low molecular weight analogues — 1-ethyl-1,2,4-triazole and N-…
Number of citations: 4 www.sciencedirect.com
BV Ioffe, VA Chernyshev - Chemistry of Heterocyclic Compounds, 1976 - Springer
Two years ago we reported [1] the presence of one of the isomeric triazoles C 6 H 11 N 3 — apparently 3,5-dimethyl-1-ethyl-1,2,4-triazole — in the products of the reaction of Angeli's …
Number of citations: 1 link.springer.com
LA Tatarova, TG Ermakova, ID Kalikhman… - Chemistry of …, 1987 - Springer
Proton exchange at C( 5 ) of the triazole ring has been studied in 1-vinyl-1,2,4-triazole, 1-ethyl-1,2,4-triazole, poly-1-vinyl-1,2,4-triazole, and their quaternary salts. The rate of exchange …
Number of citations: 1 link.springer.com
C Dash, MM Shaikh, P Ghosh - Journal of Chemical Sciences, 2011 - Springer
Two silver(I) complexes {[1-R-4-(Nt-butylacetamido)-1,2,4-triazol-5-ylidene] 2 Ag} + Cl − [R = Et (1b), i-Pr (2b)] of N/O-functionalized N-heterocyclic carbenes derived from 1,2,4-triazoles …
Number of citations: 25 link.springer.com
YL Slovokhotov, P AS, E TG - 1981 - pascal-francis.inist.fr
Keyword (fr) COMPOSE MINERAL METAL TRANSITION COMPOSE COMPLEXE CHLORO COORDINAT ORGANIQUE HETEROCYCLE AZOTE CYCLE 5 CHAINONS STRUCTURE …
Number of citations: 1 pascal-francis.inist.fr
KH Liang, ZW Lu, CX Ren, J Wei… - … Sustainable Chemistry & …, 2022 - ACS Publications
As an improvement on imidazolium amino acid ionic liquids, three ionic liquids, 1-ethyl-4-butyl-1,2,4-triazolium acetylglycine [Taz(2,4)][Acgly], 1-ethyl-4-butyl-1,2,4-triazolium …
Number of citations: 2 pubs.acs.org
M Gabryszewski - Pol. J. Chem, 1992
Number of citations: 13

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